molecular formula C5H8OP+ B14277697 2-Ethynyl-phosphonoyl-propane CAS No. 167896-40-4

2-Ethynyl-phosphonoyl-propane

Cat. No.: B14277697
CAS No.: 167896-40-4
M. Wt: 115.09 g/mol
InChI Key: DEKHUSPOZMCWKW-UHFFFAOYSA-N
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Description

2-Ethynyl-phosphonoyl-propane is an organophosphorus compound characterized by the presence of an ethynyl group attached to a phosphonoyl moiety, which is further connected to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-phosphonoyl-propane typically involves the reaction of an ethynyl-containing precursor with a phosphonoyl reagent. One common method is the reaction of ethynylmagnesium bromide with a suitable phosphonoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-phosphonoyl-propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonoyl derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonoyl group to phosphine or phosphite derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonoyl and phosphine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Ethynyl-phosphonoyl-propane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethynyl-phosphonoyl-propane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the phosphonoyl moiety can form strong bonds with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynyl-phosphonoyl-butane: Similar structure but with a butane backbone.

    2-Ethynyl-phosphonoyl-ethane: Contains an ethane backbone instead of propane.

    2-Ethynyl-phosphonoyl-pentane: Features a pentane backbone.

Uniqueness

2-Ethynyl-phosphonoyl-propane is unique due to its specific combination of an ethynyl group and a phosphonoyl moiety attached to a propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

167896-40-4

Molecular Formula

C5H8OP+

Molecular Weight

115.09 g/mol

IUPAC Name

ethynyl-oxo-propan-2-ylphosphanium

InChI

InChI=1S/C5H8OP/c1-4-7(6)5(2)3/h1,5H,2-3H3/q+1

InChI Key

DEKHUSPOZMCWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](=O)C#C

Origin of Product

United States

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